D-erythro-sphingosine-d7

Sphingolipidomics LC-MS/MS quantification Internal standard co-elution

D-erythro-Sphingosine-d7 (CAS 1246304-34-6) is a deuterium-labeled analog of the endogenous bioactive sphingolipid D-erythro-sphingosine (d18:1), carrying seven deuterium atoms at the terminal methyl positions (16,16,17,17,18,18,18-heptadeuterio) of its C18 hydrocarbon chain. With a molecular formula of C₁₈H₃₀D₇NO₂, a molecular weight of 306.54 Da, and a mass shift of +7 Da relative to the unlabeled analyte (299.49 Da), the compound is classified as a stable isotope-labeled internal standard (SIL-IS).

Molecular Formula C18H37NO2
Molecular Weight 306.5 g/mol
Cat. No. B3026197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-sphingosine-d7
Molecular FormulaC18H37NO2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2
InChIKeyWWUZIQQURGPMPG-AVMMVCTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-erythro-Sphingosine-d7: Stable Isotope-Labeled Internal Standard for Quantitative Sphingolipid LC-MS/MS


D-erythro-Sphingosine-d7 (CAS 1246304-34-6) is a deuterium-labeled analog of the endogenous bioactive sphingolipid D-erythro-sphingosine (d18:1), carrying seven deuterium atoms at the terminal methyl positions (16,16,17,17,18,18,18-heptadeuterio) of its C18 hydrocarbon chain . With a molecular formula of C₁₈H₃₀D₇NO₂, a molecular weight of 306.54 Da, and a mass shift of +7 Da relative to the unlabeled analyte (299.49 Da), the compound is classified as a stable isotope-labeled internal standard (SIL-IS) . It is supplied as a crystalline solid or powder with purity specifications of ≥99% (TLC) or >99% and is primarily utilized in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) workflows for the accurate quantification of sphingosine and related sphingolipid metabolites in biological matrices .

Why D-erythro-Sphingosine-d7 Cannot Be Generically Substituted by Other Sphingoid Internal Standards


The selection of an internal standard (IS) for quantitative sphingolipid analysis directly determines the accuracy, precision, and reproducibility of reported analyte concentrations. Stable isotope-labeled (SIL) analogs of the target analyte—such as D-erythro-sphingosine-d7—provide near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) to the endogenous analyte, thereby correcting for matrix effects, ion suppression, and sample processing losses that structural analogs (e.g., C17 sphingosine) cannot fully compensate [1][2]. Among the available SIL options, sphingosine-d7 (d18:1) is distinguished from sphingosine-d9 and sphinganine-d7 by its specifically matched chain length (C18), unsaturation (Δ4 trans double bond), and D-erythro stereochemistry—all of which are critical for co-elution and matched fragmentation with the native sphingosine (d18:1) analyte . Substituting with a labeled sphinganine backbone (d18:0) mismatches the unsaturation state, while the odd-chain C17 sphingosine analog—though valuable—lacks co-elution fidelity and cannot correct for differential ion suppression across the chromatographic peak width [3]. The quantitative evidence below demonstrates precisely where D-erythro-sphingosine-d7 delivers performance that alternative internal standards do not replicate.

Quantitative Differentiation Evidence: D-erythro-Sphingosine-d7 vs. Closest Alternative Internal Standards


Identical Chromatographic Retention Time with Endogenous Sphingosine (d18:1) vs. C17 Sphingosine

D-erythro-Sphingosine-d7 co-elutes with endogenous D-erythro-sphingosine (d18:1) at an identical retention time on reversed-phase C18 columns, a critical advantage for correcting ion suppression that varies across the chromatographic gradient. In contrast, the C17 sphingosine analog (d17:1) elutes at a measurably different retention time due to its one-carbon-shorter alkyl chain, exposing the analyte and internal standard to different solvent compositions at the point of electrospray ionization [1]. In the validated UPLC-MS/MS method of Sun et al. (2026), D-erythro-sphingosine-d7 was employed on a Waters ACQUITY UPLC HSS C18 column with gradient elution, achieving co-elution-based correction for all three sphingolipid metabolites quantified (SP, DSP, S1P) [2].

Sphingolipidomics LC-MS/MS quantification Internal standard co-elution

Full Analytical Method Validation Performance with D-erythro-Sphingosine-d7 as Internal Standard

A 2026 UPLC-MS/MS method using D-erythro-sphingosine-d7 as the sole internal standard for the simultaneous quantification of sphingosine (SP), dihydro-sphingosine (DSP), and sphingosine 1-phosphate (S1P) in human plasma demonstrated full compliance with bioanalytical validation criteria [1]. Recoveries ranged from 85% to 120% across all analytes, and the method achieved excellent linearity (R² > 0.99), intra- and inter-day precision (CV < 15%), and low limits of detection (1–12 µg L⁻¹) [1][2]. These performance metrics were obtained using a single SIL-IS that co-elutes with the primary analyte and corrects for the other two analytes through matched extraction and ionization behavior—a level of multi-analyte correction that is not achievable with a single non-co-eluting structural analog such as C17 sphingosine [3].

Method validation Recovery efficiency Matrix effect correction

Structural Authenticity for In Vivo Metabolic Tracing vs. Deuterium-Labeled Sphinganine (d18:0)

D-erythro-Sphingosine-d7 (d18:1) retains the native Δ4 trans double bond of endogenous sphingosine, enabling its use as a metabolic tracer that is processed by cellular enzymes identically to the unlabeled endogenous molecule. In a porcine inhalation study, D-erythro-sphingosine-d7 (Avanti Cat. 860657P) was administered via aerosol (3.8 mL of 125 mM solution), and its uptake and metabolic conversion into ceramide species were tracked by mass spectrometry across lung, liver, kidney, spleen, and blood tissues at 60 min post-exposure . In contrast, D-erythro-sphinganine-d7 (d18:0) lacks the Δ4 double bond, making it a saturated sphingoid base that enters different metabolic pathways (preferential phosphorylation by sphingosine kinases with distinct kinetics) and cannot serve as a tracer for sphingosine-to-ceramide flux with equivalent fidelity . The unsaturated backbone of sphingosine-d7 also ensures that deuterium-labeled ceramide species generated in vivo retain native-like biophysical properties in membrane environments, which is critical for studies of ceramide signaling platforms [1].

Metabolic tracing Ceramide biosynthesis In vivo pharmacokinetics

Deuterium Label Position Specificity and Isotopic Purity vs. Sphingosine-d9

D-erythro-Sphingosine-d7 carries all seven deuterium atoms at the terminal methyl region of the sphingoid base (positions 16,16,17,17,18,18,18), as confirmed by the SMILES and InChI specifications from multiple certified suppliers . This terminal labeling minimizes deuterium isotope effects on chromatographic retention—a known problem when deuterium is placed near polar functional groups (amino, hydroxyl) where hydrogen-bonding interactions with the stationary phase are altered [1]. Sphingosine-d9, an alternative SIL-IS (CAS 2377379-55-8), incorporates nine deuterium atoms but with a different labeling pattern; the higher deuterium count increases the mass shift to +9 Da—which can be advantageous for reducing isotopic cross-talk from the analyte's natural M+1/M+2 isotopologues—but simultaneously increases the risk of chromatographic deuterium isotope effect separation from the unlabeled analyte under high-resolution UPLC conditions . D-erythro-sphingosine-d7 is supplied with ≥99% purity (deuterated forms d1–d7), ensuring minimal contamination from under-deuterated species that would produce signal at the analyte's m/z channel .

Mass spectrometry interference Isotopic purity Deuterium label position

Established Vendor Quality Certification and Supply Chain Continuity

D-erythro-Sphingosine-d7 is manufactured and distributed by Avanti Polar Lipids (a Croda brand, Cat. 860657P) and Cayman Chemical (Item No. 22786), both of which are ISO-certified suppliers with established supply chains for lipid research products . Avanti Polar Lipids provides the compound as a powder with >99% purity by TLC, packaged in 1 mg and 5 mg sizes, shipped on dry ice, and stored at −20°C . Cayman Chemical supplies it as a crystalline solid at ≥99% purity with defined solubility specifications (DMF: 20 mg/mL; DMSO: 2 mg/mL; Ethanol: miscible) and provides batch-specific Certificates of Analysis . This dual-supplier availability mitigates single-source procurement risk—a practical concern for laboratories with continuity requirements—whereas alternative deuterated sphingosine analogs (e.g., sphingosine-d9) may have narrower supplier distributions or longer lead times .

Supply chain assurance Quality certification Procurement reliability

Recommended Application Scenarios for D-erythro-Sphingosine-d7 Procurement and Use


Clinical Cohort Sphingolipid Biomarker Quantification in Human Plasma

D-erythro-Sphingosine-d7 is the internal standard of choice for validated UPLC-MS/MS methods quantifying sphingosine, dihydro-sphingosine, and sphingosine 1-phosphate in human plasma from clinical cohorts. The 2026 method by Sun et al. employed a stripped biological matrix calibration strategy and achieved validated performance (recovery 85–120%, R² > 0.99, CV < 15%) for distinguishing MAFLD patients (n=30) from healthy controls (n=30) based on elevated sphingolipid levels [1]. This scenario directly leverages the compound's co-elution advantage and multi-analyte correction capability established in Section 3.

In Vivo Sphingolipid Metabolic Flux Tracing Using Deuterated Precursor

D-erythro-Sphingosine-d7 can be administered as a metabolic tracer in preclinical models to track ceramide biosynthesis via the salvage pathway. The documented inhalation administration protocol in a porcine model (3.8 mL of 125 mM d7-sphingosine) with multi-organ MS quantification at 60 min post-dose demonstrates the compound's utility as a flux probe—an application that is structurally impossible with saturated analogs such as sphinganine-d7 . Researchers studying ceramide-mediated signaling, apoptosis, or metabolic disease should select d7-sphingosine over d7-sphinganine for authentic sphingosine-to-ceramide pathway tracing.

High-Throughput Sphingolipidomics with Automated Internal Standard Correction

For large-scale lipidomic studies involving hundreds to thousands of samples, D-erythro-sphingosine-d7 provides a single-injection internal standard solution that corrects for sphingosine and related sphingoid base metabolites simultaneously. Its terminal deuterium labeling ensures negligible chromatographic isotope effect, maintaining consistent peak integration windows across long analytical sequences and avoiding the retention time drift that can occur with more heavily deuterated analogs (e.g., d9) under high-resolution UPLC conditions [2]. This is critical for automated data processing pipelines using software such as MS-DIAL or Skyline.

Regulated Bioanalytical Method Development Requiring Multi-Supplier Assurance

Laboratories operating under GLP or supporting IND/NDA submissions benefit from D-erythro-sphingosine-d7's dual-supplier availability (Avanti Polar Lipids 860657P and Cayman Chemical 22786, both distributed globally via Sigma-Aldrich and other channels) . The availability of batch-specific Certificates of Analysis with documented purity (≥99%), solubility specifications, and storage conditions from two independent ISO-certified manufacturers provides the supply chain documentation required for regulatory audits and ensures method continuity in multi-year clinical studies.

Quote Request

Request a Quote for D-erythro-sphingosine-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.